molecular formula C8H14O3 B12103225 1,2-Cyclohexanediol, 1-acetate, (1R,2S)-rel-

1,2-Cyclohexanediol, 1-acetate, (1R,2S)-rel-

Cat. No.: B12103225
M. Wt: 158.19 g/mol
InChI Key: GCPZLJNKHNJVGF-JGVFFNPUSA-N
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Description

1,2-Cyclohexanediol, 1-acetate, (1R,2S)-rel- is a chemical compound with the following properties:

    Molecular Formula: CHO

    Molecular Weight: 158.2 g/mol

    CAS Number: 111138-43-3

This compound belongs to the class of cyclohexanediols and is characterized by its stereochemistry (1R,2S). It is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes:: 1,2-Cyclohexanediol, 1-acetate, (1R,2S)- can be synthesized through several routes. One common method involves the reduction of the corresponding ketone using a suitable reducing agent (e.g., sodium borohydride or lithium aluminum hydride). The reaction proceeds as follows:

KetoneReduction1,2-Cyclohexanediol, 1-acetate, (1R,2S)-\text{Ketone} \xrightarrow{\text{Reduction}} \text{1,2-Cyclohexanediol, 1-acetate, (1R,2S)-} KetoneReduction​1,2-Cyclohexanediol, 1-acetate, (1R,2S)-

Industrial Production:: Industrial production methods may involve large-scale reduction processes, purification, and isolation. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.

Chemical Reactions Analysis

1,2-Cyclohexanediol, 1-acetate, (1R,2S)- can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding ketone.

    Reduction: As mentioned earlier, reduction leads to the formation of the diol.

    Substitution: The acetate group can be substituted with other functional groups.

Common reagents and conditions:

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Oxidation: Oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Major products:

  • Reduction: 1,2-Cyclohexanediol, 1-acetate, (1R,2S)-
  • Oxidation: The corresponding ketone

Scientific Research Applications

1,2-Cyclohexanediol, 1-acetate, (1R,2S)- has diverse applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for pharmacological properties.

    Industry: May find applications in the production of fine chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

1,2-Cyclohexanediol, 1-acetate, (1R,2S)- can be compared with other cyclohexanediols, but its uniqueness lies in its stereochemistry (1R,2S).

Similar Compounds::
  • Other cyclohexanediols with different stereochemistry (e.g., (1S,2R)-rel-)
  • Related cyclic diols with varying substituents

Remember that due to legal restrictions, the sale of this compound may be prohibited in certain contexts . Researchers and industries interested in its applications should consult relevant regulations.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

[(1R,2S)-2-hydroxycyclohexyl] acetate

InChI

InChI=1S/C8H14O3/c1-6(9)11-8-5-3-2-4-7(8)10/h7-8,10H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

GCPZLJNKHNJVGF-JGVFFNPUSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCCC[C@@H]1O

Canonical SMILES

CC(=O)OC1CCCCC1O

Origin of Product

United States

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